N,N-Didesmethyl Trimebutine-d5 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

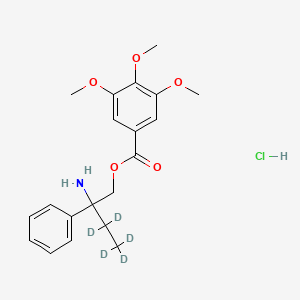

IUPAC Name |

(2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H/i1D3,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKRVDGVOIZAKJ-PAJIIYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747622 | |

| Record name | 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189893-33-1 | |

| Record name | 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Didesmethyl Trimebutine-d5 Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N,N-Didesmethyl Trimebutine-d5 Hydrochloride, a critical deuterated internal standard used in advanced bioanalytical studies. The document details the physicochemical properties, metabolic context, and foremost, the application of this stable isotope-labeled compound in quantitative mass spectrometry. Emphasis is placed on its role in pharmacokinetic and drug metabolism studies of Trimebutine, a widely used gastrointestinal motility regulator. This guide offers field-proven insights into experimental design, including a detailed solid-phase extraction (SPE) protocol for plasma samples and a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology. The content is structured to serve as an essential resource for researchers, analytical scientists, and drug development professionals, ensuring scientific integrity through validated protocols and authoritative references.

Introduction: The Role of Trimebutine and its Metabolites

Trimebutine is a non-competitive spasmolytic agent that modulates gastrointestinal motility and is prescribed for functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1] Its mechanism of action is complex, involving agonist effects on peripheral mu, kappa, and delta opioid receptors, as well as modulation of ion channels in gut smooth muscle.[1][2][3]

Following oral administration, Trimebutine undergoes extensive first-pass metabolism in the liver.[4][5] The primary metabolic pathways are N-demethylation and ester hydrolysis.[5][6] This process results in the formation of several metabolites, including N-monodesmethyltrimebutine (nortrimebutine or nor-TMB), which is the major active metabolite, and subsequently, N,N-didesmethyl trimebutine.[5][6] Due to this rapid metabolism, plasma concentrations of the parent drug are often very low, making the quantification of its metabolites crucial for pharmacokinetic (PK) and bioequivalence studies.[4][7]

To accurately quantify these metabolites in complex biological matrices like plasma, a robust analytical method is required. The gold standard for such quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[8] this compound serves this exact purpose for the analysis of its non-labeled analogue. The incorporation of five deuterium (d5) atoms provides a mass shift that allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its near-identical chemical and physical properties ensure it behaves similarly during sample extraction, chromatography, and ionization.[8] This co-eluting reference standard is essential for correcting variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative bioanalysis.[8]

Physicochemical Properties

A clear understanding of the compound's properties is fundamental for method development, including solvent selection and storage conditions.

| Property | Value | Source |

| Chemical Name | (2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate; hydrochloride | [9] |

| CAS Number | 1189893-33-1 | [10] |

| Molecular Formula | C₂₀H₂₀D₅NO₅·HCl | [9] |

| Molecular Weight | 400.91 g/mol | [11] |

| Appearance | White to off-white powder | [9] |

| Purity | Typically >95% | [9] |

| Solubility | Soluble in water and organic solvents like methanol | [9] |

Metabolic Context and Synthesis Principles

Trimebutine Metabolic Pathway

Trimebutine is metabolized sequentially through demethylation. The primary active metabolite is N-monodesmethyltrimebutine, which is further demethylated to form N,N-didesmethyl trimebutine.[6] Understanding this pathway is critical for designing comprehensive pharmacokinetic studies that account for both the parent drug and its key metabolites.

Caption: Metabolic pathway of Trimebutine.

Principles of Deuterated Standard Synthesis

The synthesis of a deuterated standard like N,N-Didesmethyl Trimebutine-d5 is a specialized process designed to create a molecule that is chemically identical to the analyte but with a higher mass.[8] This is typically achieved through two main approaches:

-

Controlled Hydrogen-Deuterium (H/D) Exchange: This method involves replacing specific hydrogen atoms with deuterium under catalytic conditions (e.g., acid or base catalysis) using a deuterated solvent.[12] This approach is often cost-effective but requires careful control to ensure the label is placed on a non-exchangeable position. Labels on heteroatoms (like O or N) or on carbons adjacent to carbonyls can be unstable and exchange back with protons from the solvent, compromising the integrity of the standard.[12]

-

De Novo Chemical Synthesis: This involves building the molecule from the ground up using deuterium-labeled building blocks.[8][13] This method offers precise control over the location and number of deuterium atoms, ensuring high isotopic purity and stability.[13] For N,N-Didesmethyl Trimebutine-d5, this would likely involve using a deuterated precursor for the butyl chain.

The final product is typically converted to a hydrochloride salt to improve its stability, handling, and solubility in aqueous solutions.

Analytical Application: Quantitative Bioanalysis

The primary application of N,N-Didesmethyl Trimebutine-d5 HCl is as an internal standard (IS) for the accurate quantification of N,N-didesmethyl trimebutine in biological samples.[10] The following sections describe a validated workflow.

Experimental Workflow Overview

A robust bioanalytical workflow ensures sample integrity from collection to final data analysis. The addition of the internal standard at the earliest possible stage is critical to account for variability throughout the process.

Sources

- 1. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

- 3. Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results [ouci.dntb.gov.ua]

- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 5. scispace.com [scispace.com]

- 6. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Buy this compound (EVT-1441774) | 1189893-33-1 [evitachem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N,N-Didesmethyl Trimebutine-d5 HCl: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Metabolites in Drug Development

Trimebutine is a gastrointestinal motility regulator used in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. Its clinical efficacy is influenced by its extensive first-pass metabolism in the liver, leading to the formation of active and inactive metabolites. Among these are N-monodesmethyltrimebutine (nortrimebutine) and N,N-didesmethyltrimebutine.[1] Understanding the pharmacokinetic profiles of these metabolites is paramount for a complete comprehension of Trimebutine's mechanism of action and overall disposition in the body.

Stable isotope-labeled internal standards are indispensable in quantitative bioanalytical studies. The incorporation of deuterium at non-exchangeable positions in a molecule results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This mass difference allows for its differentiation by mass spectrometry, making it an ideal internal standard to correct for variations in sample preparation and instrument response. N,N-Didesmethyl Trimebutine-d5 HCl serves this critical role in studies involving Trimebutine and its metabolites.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-amino-2-phenylbutyl-d5 3,4,5-trimethoxybenzoate hydrochloride | |

| Molecular Formula | C₂₀H₂₁D₅ClNO₅ | [4] |

| Molecular Weight | 400.91 g/mol | [4] |

| CAS Number | 1189893-33-1 | |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Purity | Typically >95% (HPLC) | [2] |

| Isotopic Purity | Typically >99% deuterium enrichment | [2] |

| Storage | 2-8°C in a refrigerator | [5] |

Synthesis and Isotopic Labeling

The synthesis of N,N-Didesmethyl Trimebutine-d5 HCl involves a multi-step process that introduces deuterium atoms into the butyl chain of the molecule. While a specific, detailed protocol for this exact compound is not publicly available, a general synthetic strategy can be inferred from the synthesis of Trimebutine and its metabolites, as well as general methods for deuterium labeling.[6][7][8][9]

A plausible synthetic route would involve:

-

Synthesis of a deuterated precursor: This would likely involve the preparation of a deuterated analogue of a key intermediate, such as 2-amino-2-phenylbutanol, with deuterium atoms incorporated into the ethyl group.

-

Esterification: The deuterated alcohol intermediate would then be esterified with 3,4,5-trimethoxybenzoyl chloride to form the deuterated N,N-didesmethyl Trimebutine.

-

Salt Formation: The final step would involve the formation of the hydrochloride salt to enhance stability and solubility.

The following diagram illustrates a potential high-level synthetic workflow:

Caption: High-level workflow for the synthesis of N,N-Didesmethyl Trimebutine-d5 HCl.

Analytical Characterization

The structural integrity and purity of N,N-Didesmethyl Trimebutine-d5 HCl are confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and the position of the deuterium labels. In the ¹H NMR spectrum of N,N-Didesmethyl Trimebutine-d5 HCl, the signals corresponding to the protons on the ethyl group would be absent or significantly reduced, confirming successful deuteration. The remaining proton signals would be consistent with the structure of the N,N-didesmethyl metabolite. The ¹³C NMR spectrum would show the expected carbon signals for the molecule.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the compound. The mass spectrum will show a molecular ion peak corresponding to the deuterated molecule. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which would be expected to involve cleavage of the ester bond and fragmentation of the butyl chain.[10][11] The fragmentation pattern provides a structural fingerprint of the molecule.

Application in Quantitative Bioanalysis: A Step-by-Step Protocol

N,N-Didesmethyl Trimebutine-d5 HCl is primarily used as an internal standard for the quantification of Trimebutine and its metabolites in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15][16]

Experimental Protocol: LC-MS/MS Analysis of Trimebutine and its Metabolites

This protocol provides a general framework for the analysis. Specific parameters may need to be optimized based on the instrumentation and specific study requirements.

Objective: To quantify the concentrations of Trimebutine, N-monodesmethyltrimebutine, and N,N-didesmethyltrimebutine in human plasma.

Materials:

-

Human plasma samples

-

N,N-Didesmethyl Trimebutine-d5 HCl (Internal Standard)

-

Reference standards for Trimebutine, N-monodesmethyltrimebutine, and N,N-didesmethyltrimebutine

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of the analytes and the internal standard in methanol.

-

Prepare working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:water).

-

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add the internal standard working solution.

-

Option A: Protein Precipitation (PPT): Add a precipitating agent (e.g., 300 µL of cold acetonitrile), vortex, and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

-

Option B: Solid Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the plasma sample, wash with an appropriate solvent, and elute the analytes with a suitable elution solvent.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A gradient program is typically employed to achieve optimal separation of the analytes.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.

-

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the analytical workflow:

Caption: General workflow for the quantitative analysis of Trimebutine and its metabolites.

Research Applications and Causality

The use of N,N-Didesmethyl Trimebutine-d5 HCl as an internal standard is crucial for obtaining accurate and reliable pharmacokinetic data. This is essential for:

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of Trimebutine.[17][18]

-

Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of Trimebutine.

-

Pharmacokinetic Studies in Special Populations: Investigating the pharmacokinetics of Trimebutine in patients with hepatic or renal impairment.

-

Metabolic Phenotyping: Elucidating the metabolic pathways of Trimebutine and identifying the enzymes responsible for its biotransformation.[1]

By providing a reliable method for the quantification of Trimebutine and its metabolites, N,N-Didesmethyl Trimebutine-d5 HCl plays a vital role in the preclinical and clinical development of this important therapeutic agent.

Conclusion

N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a key analytical tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-characterized properties and its role as a stable isotope-labeled internal standard enable the accurate and precise quantification of Trimebutine and its metabolites in complex biological matrices. This, in turn, facilitates a deeper understanding of the drug's disposition and contributes to the development of safer and more effective therapeutic strategies.

References

-

Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug metabolism and disposition: the biological fate of chemicals, 17(4), 455–462. [Link]

-

Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007–1015. [Link]

-

SynZeal. N-Demethyl Trimebutine-d5 Hydrochloride | CAS No. 1286632-72-1. [Link]

-

Gaulier, J. M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of analytical toxicology, 39(9), 720–725. [Link]

-

Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1). [Link]

-

Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar. [Link]

-

Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 779(2), 173–187. [Link]

-

Saivin, S., et al. (2000). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittel-Forschung, 50(8), 717–721. [Link]

-

Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

- CN109265304B - Synthesis method of deuterated compound - Google P

-

Lavit, M., et al. (2000). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. International Journal of Pharmaceutical and Clinical Research, 8(3), 123-127. [Link]

-

Dalvie, D., et al. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. ACS medicinal chemistry letters, 13(2), 260–266. [Link]

-

Pharmaffiliates. Trimebutine-impurities. [Link]

-

Gaulier, J. M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. SciSpace. [Link]

-

Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Lee, S. H., et al. (2002). Pharmacokinetic Evaluation of Trimebutine Maleate Sustained Release Tablet. Journal of the Korean Pharmaceutical Association, 46(1), 59-65. [Link]

-

Garofolo, F., et al. (2017). First deuterated drug approved. ResearchGate. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Kim, J., et al. (2017). A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. ResearchGate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003357). [Link]

Sources

- 1. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lgcstandards.com [lgcstandards.com]

- 3. N-Demethyl Trimebutine-d5 Hydrochloride | CAS No. 1286632-72-1 | | SynZeal [synzeal.com]

- 4. ijpt.org [ijpt.org]

- 5. labmix24.com [labmix24.com]

- 6. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]

- 7. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma | Semantic Scholar [semanticscholar.org]

- 15. lifesciencesite.com [lifesciencesite.com]

- 16. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Synthesis of N,N-Didesmethyl Trimebutine-d5

Abstract

This technical guide provides a comprehensive and detailed pathway for the synthesis of N,N-Didesmethyl Trimebutine-d5, an isotopically labeled metabolite of the gastrointestinal antispasmodic agent, Trimebutine. The strategic incorporation of five deuterium atoms provides a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2] This document outlines a robust, multi-step synthetic route, commencing with the selective deuteration of a key precursor, 3,4,5-trimethoxybenzoic acid, followed by its conversion to the corresponding acid chloride. The synthesis of the pivotal amino alcohol intermediate, 2-amino-2-phenylbutanol, is also detailed. Subsequent N-protection, esterification, and final deprotection steps are meticulously described to yield the target molecule with high isotopic purity. This guide is intended for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. Its clinical efficacy is attributed to its interaction with peripheral opioid receptors.[3] The metabolism of Trimebutine is extensive, primarily occurring in the liver through sequential N-demethylation, leading to the formation of N-monodesmethyltrimebutine (nortrimebutine) and subsequently N,N-didesmethyltrimebutine.[3][4] Understanding the pharmacokinetic profile of these metabolites is crucial for a comprehensive evaluation of the drug's overall therapeutic effect and potential drug-drug interactions.

Stable isotope labeling is a powerful technique in drug development, offering a non-radioactive method to trace the metabolic fate of a drug and its metabolites.[5][6] Deuterium-labeled compounds, in particular, serve as ideal internal standards in mass spectrometry-based bioanalytical assays due to their chemical identity and distinct mass from the unlabeled analyte.[1] The synthesis of N,N-Didesmethyl Trimebutine-d5, as detailed in this guide, provides researchers with a critical tool for accurate bioanalysis.

Overall Synthetic Strategy

The synthesis of N,N-Didesmethyl Trimebutine-d5 is approached through a convergent strategy, involving the preparation of two key intermediates: 3,4,5-trimethoxybenzoyl-d5 chloride and N-Boc-2-amino-2-phenylbutanol. These intermediates are then coupled via esterification, followed by the removal of the Boc protecting group to afford the final product.

Figure 2: Synthesis of the deuterated acid chloride intermediate.

Part 2: Synthesis of N-Boc-2-amino-2-phenylbutanol

This part of the synthesis focuses on preparing the amino alcohol moiety with a protected amino group, ready for esterification.

Step 2.1: Reduction of 2-Amino-2-phenylbutyric Acid

The commercially available 2-amino-2-phenylbutyric acid is reduced to the corresponding amino alcohol.

Experimental Protocol:

-

2-Amino-2-phenylbutyric acid (1 equivalent) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

The suspension is cooled to 0 °C, and a solution of borane-THF complex (BH₃·THF, 2.5 equivalents) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the dropwise addition of methanol, followed by 1 M HCl.

-

The mixture is stirred for 1 hour, and the THF is removed under reduced pressure.

-

The aqueous residue is basified with 2 M NaOH and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give 2-amino-2-phenylbutanol. [7]

Step 2.2: N-Boc Protection of 2-Amino-2-phenylbutanol

The primary amine of 2-amino-2-phenylbutanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction during the esterification step. [8][9] Experimental Protocol:

-

2-Amino-2-phenylbutanol (1 equivalent) is dissolved in a mixture of THF and water (1:1).

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and sodium bicarbonate (NaHCO₃, 2 equivalents) are added.

-

The reaction mixture is stirred vigorously at room temperature for 12-16 hours.

-

The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield N-Boc-2-amino-2-phenylbutanol, which can be purified by column chromatography.

Part 3: Coupling and Deprotection to Yield N,N-Didesmethyl Trimebutine-d5

The final stages of the synthesis involve the coupling of the two key intermediates and the subsequent removal of the protecting group.

Step 3.1: Esterification of N-Boc-2-amino-2-phenylbutanol with 3,4,5-Trimethoxybenzoyl-d5 Chloride

The deuterated acid chloride is reacted with the protected amino alcohol to form the ester linkage.

Experimental Protocol:

-

N-Boc-2-amino-2-phenylbutanol (1 equivalent) and triethylamine (TEA, 1.5 equivalents) are dissolved in anhydrous DCM under an inert atmosphere and cooled to 0 °C.

-

A solution of crude 3,4,5-trimethoxybenzoyl-d5 chloride (1.2 equivalents) in anhydrous DCM is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours.

-

The reaction is quenched with water, and the layers are separated.

-

The organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated.

-

The crude product, N-Boc-N,N-Didesmethyl Trimebutine-d5, is purified by column chromatography.

Step 3.2: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound. [1][10] Experimental Protocol:

-

N-Boc-N,N-Didesmethyl Trimebutine-d5 (1 equivalent) is dissolved in a minimal amount of DCM.

-

A solution of hydrochloric acid in diethyl ether or dioxane (e.g., 4 M HCl in dioxane, 5-10 equivalents) is added at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the hydrochloride salt of N,N-Didesmethyl Trimebutine-d5.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1.1 | Gallic Acid | D₂O, Pd/C, CD₃I, K₂CO₃ | 3,4,5-Trimethoxybenzoic-d5 Acid | 70-80 |

| 1.2 | 3,4,5-Trimethoxybenzoic-d5 Acid | Oxalyl Chloride, DMF | 3,4,5-Trimethoxybenzoyl-d5 Chloride | >95 (crude) |

| 2.1 | 2-Amino-2-phenylbutyric Acid | BH₃·THF | 2-Amino-2-phenylbutanol | 80-90 |

| 2.2 | 2-Amino-2-phenylbutanol | (Boc)₂O, NaHCO₃ | N-Boc-2-amino-2-phenylbutanol | 85-95 |

| 3.1 | N-Boc-2-amino-2-phenylbutanol & Acid Chloride-d5 | TEA | N-Boc-N,N-Didesmethyl Trimebutine-d5 | 75-85 |

| 3.2 | N-Boc-N,N-Didesmethyl Trimebutine-d5 | HCl in Dioxane | N,N-Didesmethyl Trimebutine-d5 HCl | >90 |

Conclusion

This technical guide provides a detailed and logical synthetic pathway for the preparation of N,N-Didesmethyl Trimebutine-d5. The described methods are based on established and reliable chemical transformations, ensuring a high probability of success for researchers skilled in organic synthesis. The strategic placement of deuterium labels on the 3,4,5-trimethoxybenzoyl moiety provides a stable and effective internal standard for bioanalytical applications. The protocols outlined herein are intended to be a valuable resource for the scientific community engaged in drug metabolism and pharmacokinetic research.

References

-

Almac. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

-

National Center for Biotechnology Information. (n.d.). Trimebutine. PubChem Compound Database. [Link]

-

Semantic Scholar. (n.d.). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. [Link]

- Google Patents. (n.d.).

-

Patsnap Eureka. (n.d.). Preparation method of trimebutine. [Link]

- Google Patents. (n.d.).

-

Quick Company. (n.d.). Process For The Preparation Of Trimebutine Maleate. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). A general, versatile and divergent synthesis of selectively deuterated amines. PMC. [Link]

-

Semantic Scholar. (2017). A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. [Link]

-

MDPI. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. [Link]

-

Axios Research. (n.d.). Trimebutine-d5 Maleate. [Link]

-

National Center for Biotechnology Information. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. PubMed. [Link]

-

ResearchGate. (n.d.). Synthesis of deuterated (S)-oxybutynin analogs 1. [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). Eudesmic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzoic Acid. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylbutan-1-ol. PubChem Compound Database. [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-2-phenylbutan-1-ol. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzoic Acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (2000). Synthesis of gallic acid: Cu(2+)-mediated oxidation of 3-dehydroshikimic acid. PubMed. [Link]

-

Forschungszentrum Jülich. (2022). Deuteration. [Link]

-

Wikipedia. (n.d.). Eudesmic acid. [Link]

-

National Center for Biotechnology Information. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC. [Link]

-

Beilstein Archives. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium labeled products. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. researchgate.net [researchgate.net]

Trimebutine Metabolism: A Mechanistic and Methodological Exploration of N,N-Didesmethyl Metabolite Formation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Trimebutine, a non-competitive spasmolytic agent, modulates gastrointestinal motility through a complex mechanism involving opioid and muscarinic receptors, as well as ion channel modulation.[1] Its clinical efficacy is profoundly influenced by its extensive first-pass metabolism, which generates pharmacologically active metabolites.[2][3] This guide provides a detailed examination of the metabolic pathways of trimebutine, with a specific focus on the sequential N-demethylation process that leads to the formation of the terminal N,N-didesmethyl metabolite. We will explore the enzymatic systems responsible, principally the Cytochrome P450 (CYP) superfamily, and present field-proven experimental protocols for the characterization of these biotransformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of trimebutine's metabolic fate.

Introduction: The Clinical and Pharmacokinetic Profile of Trimebutine

Trimebutine is widely prescribed for the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its therapeutic action is not solely attributable to the parent compound. Following oral administration, trimebutine undergoes a high degree of hepatic first-pass metabolism, resulting in plasma concentrations of the parent drug that are often low or undetectable.[2][4] The primary entity observed in systemic circulation is its main active metabolite, N-monodesmethyltrimebutine (nortrimebutine), which retains significant pharmacological activity.[5][6] This metabolic conversion is a critical determinant of the drug's overall therapeutic and pharmacokinetic profile. Understanding the complete metabolic cascade, including the subsequent formation of N,N-didesmethyltrimebutine, is essential for predicting drug-drug interactions, understanding inter-individual variability, and ensuring clinical safety.

The Metabolic Landscape of Trimebutine

Trimebutine is subject to several competing and sequential metabolic pathways, primarily occurring in the liver and, to some extent, the small intestine.[5][7][8] The principal routes of biotransformation are N-demethylation and ester hydrolysis, often followed by conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.[5][9]

The Sequential N-Demethylation Pathway

The most significant pathway in humans involves the stepwise removal of the two methyl groups from the tertiary amine of trimebutine.[9] This process is mediated by the Cytochrome P450 mixed-function oxidase system.[9][10]

-

Formation of N-monodesmethyltrimebutine (Nortrimebutine): The first N-demethylation converts trimebutine into its primary active metabolite, nortrimebutine. This metabolite not only contributes significantly to the drug's spasmolytic and motility-regulating effects but is also the substrate for the next metabolic step.[1][5]

-

Formation of N,N-didesmethyltrimebutine: Nortrimebutine undergoes a second N-demethylation, also catalyzed by CYP enzymes, to form N,N-didesmethyltrimebutine.[5][11] This metabolite represents a further step toward increasing the molecule's polarity to facilitate renal clearance.[9] While nortrimebutine's activity is well-documented, the N,N-didesmethyl metabolite is suggested to have a differentiated mechanism, potentially contributing to visceral analgesia through the modulation of sodium channels.[9]

The Role of Cytochrome P450 Isoforms

The N-demethylation of trimebutine is primarily a Phase I oxidative reaction. While multiple CYP isoforms can contribute to drug metabolism, studies strongly implicate the involvement of the CYP3A subfamily.[9] Research investigating the inhibitory effects of various drugs on CYP activities in human liver microsomes demonstrated that trimebutine is a competitive inhibitor of CYP3A4, with a Ki value of 6.56 µM.[12] This finding strongly suggests that CYP3A4 is a key enzyme responsible for trimebutine's metabolism.[12] Identifying the specific isoforms is critical for predicting potential drug-drug interactions (DDIs), as co-administration of a CYP3A4 inhibitor (e.g., ketoconazole, grapefruit juice) or inducer (e.g., rifampicin) could significantly alter the plasma concentrations of trimebutine's metabolites, impacting both efficacy and safety.[8][13]

Interplay with Ester Hydrolysis

In parallel with N-demethylation, trimebutine can also be metabolized via hydrolysis of its ester bond, a reaction catalyzed by carboxylesterases.[9] This cleavage yields 2-dimethylamino-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[9] These two primary pathways are not mutually exclusive and can occur sequentially. For instance, desmethylated metabolites can undergo subsequent ester hydrolysis.[5] The preferential initial metabolic step can vary between species; in dogs, N-demethylation appears to be the preferred initial step, whereas in rats, a significant portion of trimebutine may undergo ester hydrolysis first.[14][15]

Experimental Methodologies for Studying Trimebutine Metabolism

A robust understanding of a drug's metabolic profile requires a combination of in vitro and in vivo experimental approaches. The following protocols are designed as self-validating systems to investigate the formation of trimebutine's N-desmethyl metabolites.

Sources

- 1. Trimebutine - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 3. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

- 4. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpt.org [ijpt.org]

- 7. Drug metabolism by cytochromes P450 in the liver and small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intestinal first-pass metabolism of CYP3A4 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory Effects of Gastrointestinal Drugs on CYP Activities in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite (Journal Article) | OSTI.GOV [osti.gov]

The Role of Cytochrome P450 in Trimebutine N-demethylation: A Technical Guide

Abstract

Trimebutine, a noncompetitive spasmolytic agent, is widely prescribed for the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy is attributed to its complex pharmacological profile, which includes modulation of gastrointestinal motility and visceral sensitivity. A critical aspect of trimebutine's pharmacology is its extensive first-pass metabolism, which is primarily characterized by N-demethylation to its active metabolite, nortrimebutine (N-monodesmethyltrimebutine). This metabolic conversion is principally mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the role of cytochrome P450, with a particular focus on the compelling evidence implicating CYP3A4, in the N-demethylation of trimebutine. We will delve into the mechanistic underpinnings, present established in vitro methodologies for characterizing this metabolic pathway, and discuss the clinical implications for drug development and patient management.

Introduction: Trimebutine and its Metabolic Fate

Trimebutine exerts its therapeutic effects through a multifaceted mechanism of action, including agonistic activity at peripheral mu, kappa, and delta opioid receptors, and modulation of the release of gastrointestinal peptides.[1] Upon oral administration, trimebutine undergoes rapid and extensive metabolism in the liver and gut wall. The predominant metabolic pathway is N-demethylation, leading to the formation of nortrimebutine.[2] This active metabolite contributes significantly to the overall pharmacological effect of the parent drug.[2]

The biotransformation of trimebutine is not limited to N-demethylation; ester hydrolysis is another significant metabolic route.[3] The interplay between these two pathways can be influenced by species-specific differences in enzyme activity.[3] For instance, in dogs, N-demethylation appears to be the preferential initial metabolic step, whereas in rats, a substantial portion of trimebutine may undergo ester hydrolysis prior to N-demethylation.[3] In humans, the N-demethylation pathway is a key determinant of the pharmacokinetic profile of trimebutine.

The Central Role of Cytochrome P450 in N-demethylation

The N-demethylation of a vast array of xenobiotics, including many pharmaceuticals, is a hallmark of Phase I metabolism, predominantly catalyzed by the cytochrome P450 system. These heme-containing monooxygenases are responsible for the oxidative, reductive, and hydrolytic metabolism of a wide variety of compounds. In the context of trimebutine, the conversion to nortrimebutine is a classic example of a CYP-mediated N-dealkylation reaction.

Evidence Implicating CYP3A4 in Trimebutine Metabolism

While a comprehensive screening of all recombinant human CYP isoforms for their catalytic activity towards trimebutine N-demethylation is not extensively documented in publicly available literature, a significant body of indirect evidence points towards a primary role for CYP3A4 .

A key study investigating the inhibitory effects of several gastrointestinal drugs on CYP activities in human liver microsomes found that trimebutine markedly inhibited CYP3A4 activity.[4] The study reported a competitive inhibition mechanism with a Ki value of 6.56 µM .[4] Competitive inhibition strongly suggests that trimebutine binds to the active site of the CYP3A4 enzyme, a prerequisite for being a substrate. The principle of competitive inhibition posits that the inhibitor and the substrate compete for the same binding site on the enzyme. Therefore, the potent inhibitory effect of trimebutine on CYP3A4-mediated metabolism of a probe substrate is a robust indicator that trimebutine itself is likely metabolized by CYP3A4.

Further supporting the role of CYP3A4 is the fact that it is the most abundant CYP isoform in the human liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[5][6] Given trimebutine's extensive first-pass metabolism, the involvement of a high-capacity enzyme like CYP3A4 is mechanistically plausible.

While CYP3A4 is the prime candidate, the potential contribution of other CYP isoforms, such as CYP2D6, CYP2C9, and CYP2C19, which are also known to catalyze N-demethylation reactions for other drugs, cannot be entirely ruled out without direct experimental evidence using a panel of recombinant enzymes.

Methodologies for Characterizing Trimebutine N-demethylation

To definitively identify the CYP isoforms responsible for trimebutine N-demethylation and to characterize the kinetics of this reaction, a series of in vitro experiments are essential. The following protocols represent a best-practice approach based on established methodologies in drug metabolism research.

In Vitro Metabolism using Human Liver Microsomes (HLM)

HLM are subcellular fractions of the liver that are rich in CYP enzymes and serve as a standard in vitro model for studying drug metabolism.

Objective: To determine the kinetics of nortrimebutine formation in a mixed-enzyme system representative of the human liver.

Protocol:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), trimebutine (at a range of concentrations, e.g., 0.5-100 µM), and phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 190 µL.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of an NADPH-generating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time (e.g., 15-30 minutes, within the linear range of metabolite formation).

-

Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol (e.g., 200 µL), containing an appropriate internal standard (e.g., a structurally similar compound not present in the incubation).

-

Sample Processing: Vortex the samples vigorously and centrifuge to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method for the quantification of nortrimebutine.

CYP Isoform Screening with Recombinant Human CYPs

The use of recombinant CYP isoforms expressed in a heterologous system (e.g., insect cells or E. coli) allows for the unambiguous identification of the specific enzymes responsible for a given metabolic reaction.

Objective: To identify the specific human CYP isoforms that catalyze the N-demethylation of trimebutine.

Protocol:

-

Incubation Setup: Prepare individual incubation mixtures for each major CYP isoform (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Each mixture should contain the recombinant CYP enzyme, a cytochrome P450 reductase, a lipid source (e.g., liposomes), trimebutine (at a fixed concentration, e.g., 10 µM), and phosphate buffer.

-

Reaction Initiation and Termination: Follow the same procedures for pre-incubation, reaction initiation with an NADPH-generating system, incubation, and reaction termination as described for the HLM assay.

-

Analysis: Analyze the formation of nortrimebutine in each incubation mixture using a validated LC-MS/MS method. The CYP isoforms that produce significant amounts of nortrimebutine are identified as the primary catalysts.

Enzyme Kinetics and Inhibition Studies

Once the primary metabolizing isoforms are identified, further studies are necessary to determine the kinetic parameters and to confirm the mechanism of interaction.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for trimebutine N-demethylation by the identified CYP isoform(s) and to confirm the inhibitory potential of trimebutine.

Protocol:

-

Kinetic Parameter Determination:

-

Perform incubations with the identified recombinant CYP isoform(s) or HLM using a range of trimebutine concentrations that bracket the expected Km value.

-

Measure the initial velocity of nortrimebutine formation at each substrate concentration.

-

Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

-

Inhibition Studies:

-

To confirm the inhibitory effect of trimebutine on CYP3A4, perform incubations with HLM or recombinant CYP3A4 using a probe substrate for CYP3A4 (e.g., midazolam or testosterone).

-

Include varying concentrations of trimebutine in the incubations.

-

Measure the formation of the probe substrate's metabolite and determine the IC50 and Ki values for trimebutine's inhibition of CYP3A4 activity. The use of a known potent inhibitor of the target CYP, such as ketoconazole for CYP3A4, should be included as a positive control.[7]

-

Analytical Methodology: LC-MS/MS for Quantification

A sensitive and specific analytical method is crucial for the accurate quantification of trimebutine and nortrimebutine in in vitro metabolism samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Key Parameters for a Validated LC-MS/MS Method:

-

Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of mobile phases such as methanol and ammonium acetate buffer is a common approach.[8][9]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of trimebutine and nortrimebutine.

-

MRM Transitions: Specific precursor-to-product ion transitions for trimebutine (e.g., m/z 388.0 → 343.0) and nortrimebutine (e.g., m/z 374.0 → 195.0) should be optimized for maximum sensitivity.[2]

-

Internal Standard: A suitable internal standard, such as a stable isotope-labeled analog or a structurally similar compound, is essential for accurate quantification.

-

Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Data Presentation and Interpretation

Table 1: Kinetic Parameters for Trimebutine Inhibition of CYP3A4

| Parameter | Value | Reference |

| Inhibition Mechanism | Competitive | [4] |

| Ki | 6.56 µM | [4] |

This table summarizes the currently available data on the inhibition of CYP3A4 by trimebutine. The Ki value represents the inhibitor concentration at which the reaction rate is half of the maximum velocity in the absence of the inhibitor.

Visualizing the Metabolic Pathway and Experimental Workflow

Diagram 1: Proposed Metabolic Pathway of Trimebutine

Caption: Proposed primary metabolic pathways of trimebutine.

Diagram 2: Experimental Workflow for CYP Isoform Identification

Caption: Workflow for identifying CYP isoforms in trimebutine N-demethylation.

Conclusion and Future Directions

The N-demethylation of trimebutine to its active metabolite, nortrimebutine, is a critical step in its metabolism, and the available evidence strongly implicates a significant role for cytochrome P450, particularly CYP3A4. The potent competitive inhibition of CYP3A4 by trimebutine provides a compelling, albeit indirect, line of evidence for its role as a primary metabolizing enzyme.

To further solidify our understanding, future research should focus on:

-

Comprehensive screening with a full panel of recombinant human CYP isoforms to definitively identify all contributing enzymes to trimebutine N-demethylation.

-

Determination of the complete kinetic profiles (Km and Vmax) for nortrimebutine formation by the identified CYP isoforms.

-

Investigation of potential drug-drug interactions involving trimebutine as a CYP3A4 substrate and inhibitor.

A thorough characterization of the CYP-mediated metabolism of trimebutine is paramount for optimizing its clinical use, predicting potential drug interactions, and ensuring patient safety. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate metabolic pathways of this important therapeutic agent.

References

- Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite.

- Iwase, M., Nishimura, Y., Kurata, N., Namba, H., Hirai, T., & Kiuchi, Y. (2017). Inhibitory Effects of Gastrointestinal Drugs on CYP Activities in Human Liver Microsomes. Biological & pharmaceutical bulletin, 40(10), 1715–1720.

-

Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. OSTI.GOV. Retrieved from [Link]

- Larabi, I., Duverneuil-Mayer, C., Abe, E., Baud, F. J., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of analytical toxicology, 39(9), 720–725.

-

Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Semantic Scholar. Retrieved from [Link]

-

Larabi, I., Duverneuil-Mayer, C., Abe, E., Baud, F. J., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. PubMed. Retrieved from [Link]

-

Safety, Tolerability and Pharmacokinetics of Trimebutine 3-Thiocarbamoylbenzenesulfonate (GIC-1001) in a Randomized Phase I Integrated Design Study: Single and Multiple Ascending Doses and Effect of Food in Healthy Volunteers. (2015). ResearchGate. Retrieved from [Link]

-

An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. (2015). Semantic Scholar. Retrieved from [Link]

- Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 779(2), 273–282.

- Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 907, 129–134.

-

Trimebutine as a potential antimicrobial agent: a preliminary in vitro approach. (2016). PMC. Retrieved from [Link]

- Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of international medical research, 25(5), 225–246.

- Guengerich, F. P. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of biological chemistry, 296, 100206.

- Flynn, N., & Obach, R. S. (2019). Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation.

- Sheets, J. J., & Mason, J. I. (1984). Ketoconazole: a potent inhibitor of cytochrome P-450-dependent drug metabolism in rat liver.

- Zhou, S., Yung, Chan, S., Cher, Goh, B., Chan, E., Duan, W., Huang, M., & McLeod, H. L. (2004). Drugs behave as substrates, inhibitors and inducers of human cytochrome P450 3A4. Current drug metabolism, 5(4), 369–384.

- Zhou, S., Chan, S. Y., Goh, B. C., Chan, E., Duan, W., Huang, M., & McLeod, H. L. (2004). Drugs Behave as Substrates, Inhibitors and Inducers of Human Cytochrome P450 3A4. Current Drug Metabolism, 5(4), 369-384.

- Davydov, D. R., Davydova, N. Y., & Halpert, J. R. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry, 286(45), 38999–39008.

-

Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. (2018). PubMed. Retrieved from [Link]

- Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007–1015.

- Kobayashi, K., Chiba, K., Yagi, M., Tani, M., Shimada, N., Ishizaki, T., & Kuroiwa, Y. (1997). Identification of cytochrome P450 isoforms involved in citalopram N-demethylation by human liver microsomes. The Journal of pharmacology and experimental therapeutics, 280(2), 927–933.

- Houston, J. B., & Kenworthy, K. E. (2000). Modelling atypical CYP3A4 kinetics: principles and pragmatism.

-

Guengerich, F. P. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. ResearchGate. Retrieved from [Link]

- Greenblatt, D. J., von Moltke, L. L., & Harmatz, J. S. (2011). Mechanism of cytochrome P450-3A inhibition by ketoconazole. Journal of pharmacy and pharmacology, 63(2), 257–261.

- Chen, Y., Wang, X., & Goldstein, J. A. (2009). Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction. Pharmacogenetics and genomics, 19(1), 11–24.

- Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of international medical research, 25(5), 225–246.

Sources

- 1. scispace.com [scispace.com]

- 2. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of Gastrointestinal Drugs on CYP Activities in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drugs behave as substrates, inhibitors and inducers of human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ketoconazole: a potent inhibitor of cytochrome P-450-dependent drug metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma | Semantic Scholar [semanticscholar.org]

- 9. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Trimebutine and its metabolites

An In-depth Technical Guide to the Pharmacological Profile of Trimebutine and its Metabolites

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction

Trimebutine, a multifaceted spasmolytic agent, has been a cornerstone in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS), for several decades.[1] Unlike conventional antispasmodics with singular mechanisms, trimebutine presents a complex pharmacological profile, enabling it to normalize intestinal motility by acting as both a prokinetic and a spasmolytic agent.[2][3] This unique dual functionality stems from its ability to interact with a variety of targets within the enteric nervous system and on smooth muscle cells.[1] This technical guide provides a comprehensive analysis of the pharmacological properties of trimebutine and its principal active metabolite, N-monodesmethyltrimebutine (nor-TMB), synthesizing mechanistic data, pharmacokinetic parameters, and key experimental methodologies to offer a holistic view for the research and development professional.

Section 1: A Multifaceted Mechanism of Action

Trimebutine's therapeutic efficacy is not attributable to a single receptor interaction but rather to a constellation of effects on opioid receptors, ion channels, and neurotransmitter release, which collectively regulate gastrointestinal function.[1][2]

Modulation of Endogenous Opioid Receptors

A primary mechanism of trimebutine is its action on the peripheral opioid receptors (mu-µ, delta-δ, and kappa-κ) located within the enteric nervous system.[2][4][5] It acts as a weak, non-selective agonist at these receptors.[5][6][7] This interaction is context-dependent; it can stimulate or inhibit gastrointestinal motility, thereby normalizing bowel function.[2][6] For instance, its agonistic activity can trigger a premature phase III of the migrating motor complex (MMC), a key mechanism for its prokinetic effects in hypomotility states.[4][6] Both trimebutine and its metabolite, nor-TMB, exhibit affinity for all three receptor subtypes in both brain and myenteric plexus preparations.[5]

Direct Modulation of Voltage-Gated Ion Channels

Beyond its receptor-mediated effects, trimebutine directly modulates the activity of several critical ion channels in gastrointestinal smooth muscle cells and neurons, contributing significantly to its spasmolytic and analgesic properties.

-

Sodium (Na+) Channel Blockade: Trimebutine and, notably, its metabolite nor-TMB, are potent blockers of voltage-gated sodium channels.[8] This action is the basis for the drug's local anesthetic properties, which help in alleviating visceral pain associated with IBS.[2][8] Studies have shown that both compounds displace [3H]batrachotoxin from its binding site with high affinity, comparable to established local anesthetics.[8] This blockade of Na+ currents in sensory neurons effectively reduces the transmission of pain signals.[8]

-

Calcium (Ca2+) Channel Blockade: Trimebutine inhibits L-type voltage-gated calcium channels in a concentration and voltage-dependent manner.[6][9][10] At higher concentrations (100-300µM), this blockade reduces the influx of calcium into smooth muscle cells, which is a critical step for muscle contraction.[11][12] This mechanism underlies its potent antispasmodic effect, preventing the excessive muscle contractions that cause pain and cramping.[2][12] The drug shows a significantly higher affinity for the inactivated state of the Ca2+ channel, making its action more pronounced in depolarized or overactive cells.[10]

-

Potassium (K+) Channel Modulation: The drug's effects on potassium channels are complex and contribute to its dual action. At lower concentrations (1-10µM), trimebutine can inhibit outward K+ currents, including Ca2+-activated (KCa) and delayed rectifier K+ channels.[7][11] This inhibition leads to mild membrane depolarization, which can enhance contractile activity and contribute to its prokinetic effects.[3]

The interplay between these ion channel effects allows trimebutine to act as a motility modulator; at low concentrations, it can stimulate motility, while at higher concentrations, it predominantly inhibits it.[3]

Anticholinergic and Neurotransmitter Regulation

Trimebutine and nor-TMB also exert non-selective antimuscarinic (anticholinergic) effects, which potentiate their spasmolytic activity by counteracting the contractile signals mediated by acetylcholine.[6] Furthermore, trimebutine can modulate the release of key gastrointestinal peptides, such as inhibiting the release of excitatory neurotransmitters like acetylcholine and substance P, while promoting the release of inhibitory peptides like vasoactive intestinal peptide (VIP).[2][4]

The core mechanisms are visually summarized in the signaling pathway diagram below.

Caption: Core signaling pathways of Trimebutine and its metabolite.

Section 2: The Role of N-monodesmethyltrimebutine (nor-TMB) and Other Metabolites

Trimebutine undergoes extensive first-pass metabolism in the liver, meaning a significant portion of the orally administered drug is metabolized before reaching systemic circulation.[6][7][13] The primary and pharmacologically active metabolite is N-monodesmethyltrimebutine, also known as nor-TMB.[2][7][13]

Nor-TMB is not merely an inactive byproduct; it retains and, in some cases, exceeds the pharmacological activity of the parent compound.[2] Specifically, nor-TMB demonstrates a higher affinity for sodium channels, making it a key contributor to the drug's overall analgesic effect.[8] It also possesses agonistic properties at opioid receptors.[5][7] Further metabolism can occur through a second N-demethylation to form N-didesmethyltrimebutine or through hydrolysis of the ester bond.[7] These metabolites are then often conjugated with sulphate or glucuronic acid before excretion.[7]

Caption: Simplified metabolic pathway of Trimebutine.

Section 3: Pharmacokinetic and Pharmacodynamic Profile

Pharmacokinetics (ADME)

The clinical effects of trimebutine are governed by its absorption, distribution, metabolism, and excretion profile.

-

Absorption: Trimebutine is rapidly absorbed after oral administration, with peak plasma concentrations of the parent drug reached within approximately 1 hour.[7][14]

-

Distribution: Protein binding is minimal at around 5%, suggesting wide distribution to tissues.[7][14] High concentrations of the drug accumulate in the stomach and intestinal walls.[7]

-

Metabolism: As detailed previously, trimebutine is subject to extensive hepatic first-pass metabolism, with nor-TMB being the major active metabolite found in human plasma.[7][15]

-

Excretion: The drug is predominantly eliminated via the kidneys, with over 94% of an oral dose excreted in the urine in the form of various metabolites.[7] Fecal excretion is minimal (5-12%).[6][7]

| Parameter | Value | Source |

| Time to Peak Plasma Conc. (Tmax) | ~1-2 hours | [7][13] |

| Oral Bioavailability | ~100% (maleate salt) | [6] |

| Serum Protein Binding | < 5% | [7][14] |

| Elimination Half-life (t½) | ~2.77 hours (200 mg dose) | [6] |

| Primary Route of Excretion | Renal (>94% as metabolites) | [7] |

Pharmacodynamics and Clinical Correlation

The multifaceted mechanism of action translates directly into its clinical utility for IBS, where patients may present with alternating symptoms of diarrhea and constipation.

-

Pain Relief: The combination of local anesthetic effects from Na+ channel blockade and spasmolytic effects from Ca2+ channel blockade effectively reduces the abdominal pain and cramping that are hallmark symptoms of IBS.[16][17]

-

Motility Regulation: By acting on opioid receptors and ion channels, trimebutine can increase motility in a sluggish bowel (e.g., constipation-predominant IBS) and decrease it in an overactive bowel (e.g., diarrhea-predominant IBS).[18] Clinical studies have demonstrated significant improvement in overall IBS symptoms with trimebutine treatment.[18][19] The typical effective dosage is 200 mg three times daily.[20]

Section 4: Key Experimental Methodologies

Verifying the pharmacological profile of a compound like trimebutine requires robust in-vitro techniques. The following protocols describe self-validating systems for characterizing two of its primary mechanisms.

Protocol: Opioid Receptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., trimebutine) for a specific opioid receptor subtype (e.g., mu-opioid receptor).

Objective: To quantify the affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).

-

Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

-

Non-specific Binding Control: Naloxone (a high-affinity opioid antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Trimebutine, dissolved in an appropriate vehicle.

-

Instrumentation: 96-well plate, cell harvester, scintillation counter.

Methodology:

-

Membrane Preparation: Thaw hMOR cell membranes on ice and dilute to a final protein concentration of 10-20 µg per well in ice-cold assay buffer.

-

Assay Plate Setup: In a 96-well plate, prepare triplicate wells for each condition:

-

Total Binding: Add 10-20 µg of membrane protein and [³H]-DAMGO at a concentration near its dissociation constant (Kd), typically ~0.5 nM. Add assay buffer to reach the final volume.

-

Non-Specific Binding (NSB): Add membrane protein, [³H]-DAMGO, and a saturating concentration of naloxone (e.g., 10 µM) to prevent the radioligand from binding specifically to the receptors.

-

Test Compound: Add membrane protein, [³H]-DAMGO, and serial dilutions of trimebutine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[21]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Caption: Experimental workflow for opioid receptor binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol outlines the whole-cell voltage-clamp technique to characterize the inhibitory effect of trimebutine on voltage-gated Ca2+ channels in isolated smooth muscle cells.

Objective: To measure the concentration-dependent and state-dependent block of L-type Ca2+ currents by trimebutine.

Materials:

-

Cell Preparation: Freshly isolated single smooth muscle cells from rabbit ileum.[10]

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 3 Mg-ATP (pH 7.2 with CsOH). Cesium is used to block outward K+ currents.[22]

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).[23]

-

Test Compound: Trimebutine maleate, dissolved in the external solution.

-

Instrumentation: Patch-clamp amplifier, data acquisition system, microscope, and micromanipulator.

Methodology:

-

Cell Preparation: Isolate single smooth muscle cells using established enzymatic digestion protocols.

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Seal Formation: Under microscopic guidance, bring the pipette into contact with a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing electrical and molecular access to the cell interior.

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) where most Ca2+ channels are in a resting, closed state.

-